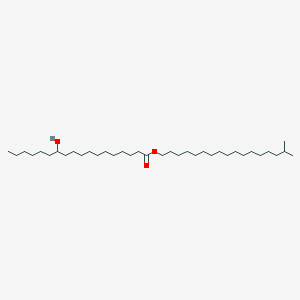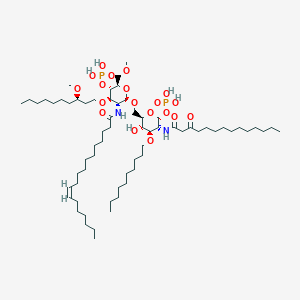
tert-Butyl Thiazol-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl Thiazol-2-ylcarbamate (TBTC) is a chemical compound used in organic synthesis. It is a thiazole derivative with a tert-butylcarbamate group attached at the 2-position. TBTC is used in a variety of synthetic reactions and has been studied extensively in the field of medicinal chemistry. TBTC is a versatile and powerful reagent, with many potential applications in the laboratory.
Applications De Recherche Scientifique
Thiazole Derivatives in Medicinal Chemistry
Thiazole and its derivatives, including tert-Butyl Thiazol-2-ylcarbamate, play a pivotal role in medicinal chemistry, owing to their broad biological activities. This chemical scaffold is present in a variety of therapeutic agents, exhibiting antiviral, anticancer, antibacterial, antifungal, antimalarial, antiparkinsonian, and anti-inflammatory properties, among others. Recent advancements in synthetic methodologies have facilitated the exploration of thiazole compounds, leading to the discovery of new drug molecules with novel modes of action. The significant therapeutic potential of thiazole derivatives is underscored by a surge in scientific articles and patents, particularly highlighting their anti-infective and anticancer capabilities (Diksha Sharma et al., 2019).
Environmental Impact and Decomposition Studies
Apart from medicinal applications, thiazole derivatives, including this compound, have been explored for their environmental impact and decomposition pathways. Studies focusing on synthetic phenolic antioxidants, which share structural motifs with this compound, reveal their widespread presence in environmental matrices and potential human exposure pathways. These compounds, including derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT), have been detected in indoor dust, outdoor air particulates, and various human tissues. Research emphasizes the necessity for future studies to investigate the environmental behaviors of such compounds, their human exposure pathways, and potential toxicity effects to better manage their environmental footprint and ensure human health safety (Runzeng Liu & S. Mabury, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(1,3-thiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-9-4-5-13-6/h4-5H,1-3H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJXQSNROJRSSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474491 |
Source


|
| Record name | tert-Butyl Thiazol-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170961-15-6 |
Source


|
| Record name | tert-Butyl Thiazol-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(1,3-thiazol-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














